molecular formula C8H7FN4 B1445000 3-fluoro-2-(1H-1,2,4-triazol-3-yl)aniline CAS No. 1249534-87-9

3-fluoro-2-(1H-1,2,4-triazol-3-yl)aniline

Cat. No.: B1445000
CAS No.: 1249534-87-9
M. Wt: 178.17 g/mol
InChI Key: STOUDTBRUMDMEM-UHFFFAOYSA-N
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Description

3-fluoro-2-(1H-1,2,4-triazol-3-yl)aniline is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-2-(1H-1,2,4-triazol-3-yl)aniline typically involves the formation of the triazole ring followed by the introduction of the fluorine and aniline groups. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-fluoroaniline with 1,2,4-triazole-3-carboxylic acid in the presence of a dehydrating agent can yield the desired compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or phosphoric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve recrystallization or chromatography techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-2-(1H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or tetrahydrofuran, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can produce amines, and substitution can result in various functionalized derivatives .

Scientific Research Applications

3-fluoro-2-(1H-1,2,4-triazol-3-yl)aniline has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

  • 1,2,3-triazole
  • 1,2,4-triazole
  • Fluconazole
  • Voriconazole
  • Trazodone

Uniqueness

3-fluoro-2-(1H-1,2,4-triazol-3-yl)aniline is unique due to the presence of the fluorine atom and the aniline group, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and lipophilicity, while the aniline group can improve its binding affinity to biological targets .

Properties

IUPAC Name

3-fluoro-2-(1H-1,2,4-triazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4/c9-5-2-1-3-6(10)7(5)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOUDTBRUMDMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NC=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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